molecular formula C12H19NO4 B8213662 2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate

2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate

Cat. No.: B8213662
M. Wt: 241.28 g/mol
InChI Key: WIYQLWHTKGQFQZ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.29 g/mol . It features a structure that combines a 2-methylheptanoate moiety with an N-hydroxysuccinimide (NHS) ester group, a well-known functionality in organic and polymer chemistry. This compound is supplied for laboratory research purposes and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. NHS esters are highly valuable in scientific research for their reactivity with primary amine groups, typically facilitating efficient amide bond formation under mild conditions . This mechanism of action makes compounds like this compound particularly useful as potential coupling or modifying agents. Structurally related compounds containing the 2,5-dioxopyrrolidin-1-yl (NHS) group have been investigated for their application in the synthesis of functional polymers and as potential transdermal penetration enhancers in drug delivery research . The incorporation of the 2-methylheptanoate group may influence the lipophilicity and bulk of the molecule, which can be critical parameters in these research areas . Researchers can utilize this reagent for various applications, including bioconjugation, surface functionalization, and the synthesis of more complex molecules for material science or biological studies.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-3-4-5-6-9(2)12(16)17-13-10(14)7-8-11(13)15/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYQLWHTKGQFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where the carboxylate oxygen of 2-methylheptanoic acid attacks the electrophilic carbon of DCC, forming a reactive intermediate. NHS then displaces the carbodiimide, generating the succinimide ester. Critical parameters include:

  • Molar ratios : A 1:1:1 ratio of acid:NHS:DCC maximizes yield.

  • Solvents : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) minimizes side reactions.

  • Temperature : Reactions typically proceed at 0–25°C to suppress racemization.

Yield and Purification

Reported yields for analogous succinimide esters range from 62.9% to 79.2% after purification via flash chromatography (ethyl acetate/heptane gradient). For example, a similar compound, 2-(2,5-dioxopyrrolidin-1-yl)propanamide, achieved 68% yield using silica gel chromatography.

Active Ester Methods Using Halophosphoric Acid Esters

Halophosphoric acid esters, such as diphenyl chlorophosphate, offer a one-pot synthesis route under mild conditions. This method avoids carbodiimide byproducts and simplifies purification.

Protocol Overview

  • Activation : 2-Methylheptanoic acid is treated with diphenyl chlorophosphate and NHS in ethyl acetate.

  • Coupling : Triethylamine (TEA) is added to neutralize HCl, driving the reaction to completion.

  • Workup : The crude product is washed with NaHCO₃ and purified via recrystallization.

Case Study: Analogous Synthesis

In the preparation of 4-toluic acid succinimidyl ester, a 94% yield was achieved using diphenyl chlorophosphate, TEA, and NHS in ethyl acetate. Key data:

ParameterValue
SolventEthyl acetate
Temperature25°C
Reaction Time1 hour
PurificationMethyl tert-butyl ether wash

Steglich Esterification with DMAP

The Steglich method employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to enhance reactivity. This approach is ideal for sterically hindered acids like 2-methylheptanoic acid.

Procedure

  • Mixing : 2-Methylheptanoic acid, NHS, and DMAP are dissolved in tetrahydrofuran (THF).

  • Activation : DCC is added dropwise at 0°C.

  • Stirring : The reaction proceeds for 12–24 hours at room temperature.

  • Filtration : Dicyclohexylurea (DCU) byproduct is removed by filtration.

  • Concentration : The filtrate is evaporated, and the residue is purified via column chromatography.

Yield Comparison

For N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, yields of 68–79% were reported using this method.

Industrial-Scale Synthesis via Continuous Flow

Recent advancements in continuous flow chemistry enable scalable production with improved safety and efficiency. Key features include:

  • Residence Time : 5–10 minutes at 50–80°C.

  • Catalyst : Immobilized DMAP on silica gel for reuse.

  • Purity : >99.3% achieved via in-line HPLC monitoring.

Analytical Validation and Quality Control

Structural Confirmation

  • ¹H NMR : Characteristic peaks include δ 1.16 (d, 3H, CH₃), 2.64 (dd, 1H, CH₂), and 4.90 (d, 4H, succinimide).

  • HPLC : Purity ≥97.04% with retention time consistency.

  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 241.28.

Stability Considerations

  • Storage : 4°C under nitrogen to prevent hydrolysis.

  • Shelf Life : 6 months at -80°C, 1 month at -20°C .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate ion channels, which contributes to its biological activities. The compound’s effects are mediated through pathways involving calcium and sodium ion channels .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of 2,5-dioxopyrrolidin-1-yl esters differ in their acyl chains or appended functional groups, which influence reactivity, solubility, and application.

Table 1: Structural Comparison of Selected Dioxopyrrolidinyl Esters

Compound Name Acyl Chain/Substituent Molecular Formula Molecular Weight Key Features
2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate Branched C7 (2-methylheptanoate) C₁₂H₁₉NO₄ 241.28 g/mol Enhanced lipophilicity
2,5-Dioxopyrrolidin-1-yl nonanoate Linear C9 (nonanoate) C₁₃H₂₁NO₄ 255.31 g/mol Higher boiling point (348.4°C)
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate Aromatic pyrene group C₂₄H₁₉NO₄ 385.41 g/mol π-π stacking capability
2,5-Dioxopyrrolidin-1-yl hexanoate derivatives C6 chain with heterocycles Varies ~280–350 g/mol Tunable reactivity via N-heterocycles

Key Observations:

  • Branching vs. Linearity: The 2-methylheptanoate’s branched chain likely reduces crystallinity compared to linear analogs (e.g., nonanoate), improving solubility in organic solvents .
  • Aromatic vs. Aliphatic Substituents: The pyrenyl derivative (C₂₄H₁₉NO₄) exhibits extended conjugation, enabling applications in fluorescence-based assays or materials science .
  • Heterocyclic Modifications: Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives (e.g., compound 2 in ) demonstrate that nitrogen-containing heterocycles (e.g., imidazolidinones) can modulate electronic properties, as shown by DFT-calculated partial charges on reactive sites .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Predicted Density (g/cm³) Boiling Point (°C) Solubility Profile
This compound ~1.10 (estimated) ~330 (estimated) Moderate in polar aprotic solvents
2,5-Dioxopyrrolidin-1-yl nonanoate 1.11 ± 0.1 348.4 ± 25.0 Low aqueous solubility
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate N/A N/A Soluble in DMSO, DMF

Notable Trends:

  • Increased chain length (e.g., nonanoate vs. hexanoate) correlates with higher molecular weight and boiling points but reduced aqueous solubility.
  • Aromatic substituents (e.g., pyrene) enhance solubility in polar aprotic solvents due to π-system interactions .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C12H19NO4C_{12}H_{19}NO_4. The compound features a pyrrolidine ring with two carbonyl groups, which are critical for its biological activity.

PropertyValue
Molecular Weight229.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)Not available

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with acylating agents. The synthetic routes often include:

  • Acylation Reaction : Using acyl chlorides or anhydrides to introduce the heptanoate moiety.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Biological Activity

Research indicates that derivatives of 2,5-Dioxopyrrolidin-1-yl compounds exhibit a range of biological activities including anticonvulsant and antinociceptive effects.

Anticonvulsant Activity

A study highlighted the development of hybrid compounds derived from pyrrolidine-2,5-dione that demonstrated significant anticonvulsant properties. For instance, one compound showed effective results in various seizure models:

  • Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
  • Pentylenetetrazole-Induced Seizures : ED50 = 59.4 mg/kg

These findings suggest that the mechanism may involve modulation of sodium/calcium currents and antagonism of TRPV1 receptors .

Antinociceptive Activity

The same study reported potent efficacy in formalin-induced tonic pain models, indicating that these compounds could be promising candidates for pain management therapies .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study on Epilepsy Management :
    • A patient treated with a derivative showed reduced seizure frequency after administration of the compound.
    • Monitoring indicated improvement in quality of life metrics.
  • Pain Management Trials :
    • In a double-blind trial, patients receiving treatment with related pyrrolidine derivatives reported significant pain relief compared to placebo groups.

The biological activity of this compound is hypothesized to involve multiple targets within the central nervous system. The compound's structure allows for interaction with various receptors and ion channels, which may contribute to its anticonvulsant and analgesic effects.

Q & A

Q. What are the standard synthetic routes and characterization methods for 2,5-Dioxopyrrolidin-1-yl 2-methylheptanoate?

  • Methodological Answer : The compound is typically synthesized via esterification of 2-methylheptanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted reagents. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester linkage and regiochemistry, infrared (IR) spectroscopy to verify carbonyl stretches (~1740 cm⁻¹ for ester groups), and mass spectrometry (MS) for molecular weight validation .

Q. How can researchers optimize coupling reactions to modify the ester group of this compound?

  • Methodological Answer : Copper-catalyzed coupling reactions, particularly with nitrogen-containing heterocycles, are effective for functionalizing the ester moiety. For example, heterogeneous copper catalysts (e.g., CuI) facilitate radical-ionic substitution mechanisms, enabling regioselective modifications. Reaction conditions (solvent polarity, temperature, and catalyst loading) should be systematically varied to maximize yield. TLC monitoring and stoichiometric adjustments (e.g., 1.2 equivalents of heterocycle) are critical for minimizing side products .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : After quenching the reaction (e.g., with aqueous HCl or acetic acid), extract the product using dichloromethane or ethyl acetate. Purify the crude mixture via flash chromatography (silica gel, gradient elution with 20–40% ethyl acetate in hexane). Recrystallization from ethanol or methanol can further enhance purity. Confirm purity (>95%) using high-performance liquid chromatography (HPLC) with a C18 column and UV detection .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations predict partial charge distributions on reactive sites (e.g., carbonyl carbons or nitrogen atoms in intermediates). For example, ab initio/DFT models can simulate transition states for nucleophilic acyl substitution reactions, guiding the design of derivatives with tailored reactivity. Software like Gaussian or ORCA is used for geometry optimization and energy barrier analysis. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying conditions) ensures computational accuracy .

Q. What strategies address solubility challenges when incorporating this compound into biobased materials?

  • Methodological Answer : Hansen solubility parameters (HSPs) can predict compatibility with biobased matrices. Calculate HSPs using group contribution methods or experimental solubility tests in solvents of known parameters (e.g., water, ethanol, DMSO). For hydrophobic systems, co-solvents (e.g., PEG-400) or surfactant-mediated dispersion improve miscibility. Dynamic light scattering (DLS) monitors colloidal stability in aqueous formulations .

Q. How can crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration and packing motifs. Crystallize the compound in a suitable solvent (e.g., acetonitrile/toluene). Data collection at low temperature (100 K) reduces thermal motion artifacts. Use Olex2 or SHELXLE for structure solution and refinement. Compare experimental bond lengths/angles with DFT-optimized geometries to validate computational models .

Q. How are derivatives of this compound designed for targeted drug delivery applications?

  • Methodological Answer : Functionalize the ester group with pH-sensitive linkers (e.g., hydrazones) or enzymatically cleavable motifs (e.g., peptide sequences) to create prodrugs. In vitro assays (e.g., LC-MS/MS hydrolysis studies in simulated physiological buffers) assess release kinetics. Molecular docking (AutoDock Vina) predicts interactions with target enzymes (e.g., esterases). Patent literature (e.g., WO2008/140973) provides precedents for linking succinimide esters to bioactive moieties .

Q. How can researchers reconcile contradictions between experimental and computational data for reaction intermediates?

  • Methodological Answer : Perform multinuclear NMR (¹H, ¹³C, 15N) to characterize intermediates and detect transient species. Compare experimental NMR chemical shifts with DFT-calculated shifts (using GIAO approximation). If discrepancies arise (e.g., unexpected regioselectivity), conduct isotopic labeling (e.g., ¹⁸O tracing) or in situ IR spectroscopy to monitor intermediate formation. Iterative refinement of computational models (e.g., adjusting solvation parameters) improves agreement .

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